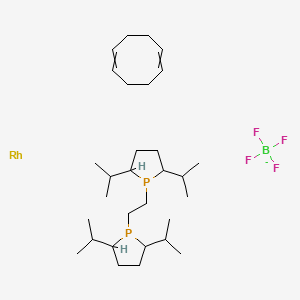

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Description

Historical Development of Chiral Rhodium-Bisphosphine Complexes

The evolution of chiral rhodium-bisphosphine complexes traces its origins to pioneering work conducted in the late 1960s, when William Knowles and his team at Monsanto first demonstrated the feasibility of asymmetric hydrogenation using homogeneous catalysts. This breakthrough occurred in 1968, when Knowles showed that a chiral transition-metal-based catalyst could transfer chirality to a nonchiral substrate, resulting in a chiral product. The initial work involved taking a rhodium-based hydrogenation catalyst discovered by John Osborn, Geoffrey Wilkinson, and coworkers at Imperial College, London, and demonstrating that a chiral version of the complex could catalyze the reduction of achiral styrenes to asymmetric products.

The development pathway that led to modern chiral rhodium complexes began with modest achievements but established crucial principles. Two research findings in the mid-1960s made Knowles believe that effective chiral catalysts would be attainable. First, Geoffrey Wilkinson's group discovered chloro-tris(triphenylphosphine)rhodium, which could act as a soluble hydrogenation catalyst for unhindered olefins at rates comparable with well-known heterogeneous counterparts. Second, Horner and Mislow separately reported methods for preparing optically active phosphines.

Based on this knowledge, in 1968, Knowles and his group strategized to replace the triphenylphosphine in Wilkinson's rhodium catalyst with a chiral phosphine and hydrogenate a prochiral olefin. Their first hydrogenations gave only 15% enantiomeric efficiency, but subsequent phosphine modifications to the molecule increased efficiency to 28-32%. Continued modifications resulted in the creation of methylphenyl-ortho-anisylphosphine, with 58% efficiency. Finally, when the phenyl group was modified to a more hindered cyclohexyl to give methylcyclohexyl-ortho-anisylphosphine, the efficiency jumped to 88%. This breakthrough was the first time that enzyme-like selectivity had been achieved with a man-made catalyst.

The industrial significance of these developments became apparent when Knowles's group discovered an application for their asymmetric catalytic process in the production of levodopa. The discovery that levodopa was useful in treating Parkinson's disease created a sudden demand for this rare amino acid. Knowles and his group used their asymmetric hydrogenation technology for the commercial production of levodopa, and later, the 80-88% efficiency of their chiral catalysis process was further improved to 95% using 1,2-bis((2-methoxyphenyl)(phenyl)phosphino)ethane, a dimerized form. The commercial levodopa process was quickly converted to utilize this improved ligand, which also happened to be easier to make.

The field continued to experience notable advances following these initial successes. Henri Kagan developed 2,3-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, an easily prepared carbon-2-symmetric diphosphine that gave high enantiomeric excesses in certain reactions. Ryōji Noyori introduced the ruthenium-based catalysts for the asymmetric hydrogenation of polar substrates, such as ketones and aldehydes. Robert Crabtree demonstrated the ability for iridium compounds to catalyze asymmetric hydrogenation reactions in 1979 with the invention of Crabtree's catalyst. In the early 1990s, the introduction of phosphorus-nitrogen ligands by several groups independently then further expanded the scope of the carbon-2-symmetric ligands.

Structural Significance of P-Chiral Phospholane Ligands

The structural architecture of phosphorus-chiral phospholane ligands represents a fundamental advancement in the design of chiral catalysts, offering distinct advantages over traditional backbone-chiral ligands. Phosphorus-chiral phosphine ligands possess chiral centers at the phosphorus atoms themselves, creating a unique three-dimensional environment around the metal center that can induce exceptional levels of enantioselectivity. The development of these ligands has been driven by the understanding that the electronic and steric properties of the chiral environment directly influence the stereochemical outcome of catalytic reactions.

The significance of phosphorus-chiral phospholane ligands became particularly evident through the work of researchers who recognized the limitations of earlier ligand designs. A new method for the synthesis of enantiopure phosphorus-chiral phosphine ligands was established by utilizing the characteristic properties of phosphine-boranes. This approach allowed for the rational design of ligands with precisely controlled stereochemistry at the phosphorus centers. Rationally designed phosphorus-chiral phosphine ligands are synthesized by the use of phosphine-boranes as intermediates, with conformationally rigid and electron-rich phosphorus-chiral phosphine ligands exhibiting excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions.

The structural advantages of phospholane-based ligands stem from their conformational rigidity and well-defined steric environment. The ligand design concept was based on the quadrant diagram proposed by Knowles, with newly designed ligands being carbon-2-symmetric bisphosphines, in which a large alkyl group and a small alkyl group are bonded to each phosphorus atom, creating a clear asymmetric environment around the center metal. This design principle was implemented in the synthesis of ethylene-bridged ligands, carbon-symmetric 1,2-bis(alkylmethylphosphino)ethanes, possessing a tertiary or secondary alkyl group as the large group and a methyl group as the small group.

The discovery of highly effective phospholane ligands marked a significant milestone in asymmetric catalysis. In 1990-1991, Burk and coworkers reported that enantiopure 1,2-bis(trans-2,5-dialkylphospholano)ethanes and 1,2-(trans-2,5-dialkylphospholano)benzenes, both of which are electron-rich bisphosphine ligands, exhibited exceedingly high enantioinduction abilities and catalytic efficiencies in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. These findings inspired further development of structurally related phospholane-based ligands.

The electronic properties of phospholane ligands contribute significantly to their effectiveness in asymmetric catalysis. The electron-rich nature of phospholane ligands enhances their binding affinity to transition metals while maintaining the necessary steric bulk to induce enantioselectivity. The five-membered phospholane ring system provides optimal geometry for metal coordination while restricting conformational flexibility that could lead to reduced selectivity. The substitution pattern on the phospholane rings, particularly the positioning of isopropyl groups in the 2,5-positions, creates a well-defined chiral pocket around the metal center.

| Ligand Type | Ring Size | Electronic Character | Typical Enantiomeric Excess | Key Structural Features |

|---|---|---|---|---|

| Phospholane-based | 5-membered | Electron-rich | >90% | Rigid ring, defined substitution |

| Phosphine-based | Acyclic | Electron-neutral | 70-90% | Flexible, variable geometry |

| Phosphorinane-based | 6-membered | Electron-poor | 60-85% | Chair conformation, bulky |

| Phosphepane-based | 7-membered | Electron-rich | 50-80% | Flexible, multiple conformers |

Role of Cyclooctadiene in Transition Metal Coordination Chemistry

Cyclooctadiene, specifically 1,5-cyclooctadiene, plays a crucial role in transition metal coordination chemistry as both a stabilizing ligand and a readily displaced precursor in catalyst synthesis. Generally abbreviated as cyclooctadiene, the cis,cis isomer of this diene is a useful precursor to other organic compounds and serves as a ligand in organometallic chemistry. The compound is a colorless liquid with a strong odor and can be prepared by dimerization of butadiene in the presence of a nickel catalyst.

The coordination behavior of 1,5-cyclooctadiene with transition metals demonstrates the chelate effect, which provides stability to metal complexes while maintaining lability for ligand substitution reactions. 1,5-cyclooctadiene binds to low-valent metals via both alkene groups, and metal-cyclooctadiene complexes are attractive because they are sufficiently stable to be isolated, often being more robust than related ethylene complexes. The stability of cyclooctadiene complexes is attributable to the chelate effect, while the cyclooctadiene ligands are easily displaced by other ligands, such as phosphines.

In rhodium chemistry, cyclooctadiene serves as an essential component in precursor complexes that are widely used in homogeneous catalysis. Cyclooctadiene rhodium chloride dimer is the organorhodium compound with the formula dirhodium dichloride bis(cyclooctadiene), commonly abbreviated as bis(chloro(cyclooctadiene)rhodium) or dirhodium dichloride bis(cyclooctadiene). This yellow-orange, air-stable compound is a widely used precursor to homogeneous catalysts. The synthesis of this dimer involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate.

The structural characteristics of cyclooctadiene in rhodium complexes contribute to their utility as catalyst precursors. The molecule consists of a pair of square planar rhodium centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the rhodium centers. The dirhodium dichloride core is also approximately planar, in contrast to the highly bent structure of cyclooctadiene iridium chloride dimer where the dihedral angle is 86 degrees.

The synthetic utility of cyclooctadiene rhodium complexes lies in their ability to serve as sources of electrophilic rhodium species. The dimer is principally used as a source of the electrophile "[rhodium(cyclooctadiene)]+" . In this way, chiral phosphines can be attached to rhodium, and the resulting chiral complexes are capable of asymmetric hydrogenation. The dimer reacts with a variety of Lewis bases to form adducts with specific stoichiometry.

The displacement of cyclooctadiene by chiral phosphine ligands represents a key step in the synthesis of active asymmetric catalysts. When chiral bisphosphine ligands such as 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane are introduced to rhodium-cyclooctadiene precursors, the cyclooctadiene is readily displaced to form the active chiral catalyst. This displacement reaction is thermodynamically favorable due to the stronger coordination of phosphine ligands compared to the alkene bonds of cyclooctadiene, while the cyclooctadiene provides initial stabilization of the rhodium center in its lower oxidation state.

| Metal-Cyclooctadiene Complex | Oxidation State | Coordination Geometry | Typical Applications | Stability |

|---|---|---|---|---|

| Rhodium(I)-cyclooctadiene | +1 | Square planar | Hydrogenation catalysis | Air-stable |

| Iridium(I)-cyclooctadiene | +1 | Square planar | Hydrogenation catalysis | Air-stable |

| Palladium(II)-cyclooctadiene | +2 | Square planar | Cross-coupling reactions | Moderately stable |

| Nickel(0)-cyclooctadiene | 0 | Tetrahedral | Coupling reactions | Air-sensitive |

The electronic properties of cyclooctadiene contribute to its effectiveness as a supporting ligand in transition metal complexes. The diene character of cyclooctadiene allows for back-bonding interactions with electron-rich metal centers, stabilizing lower oxidation states that are essential for many catalytic processes. The flexibility of the eight-membered ring system accommodates various coordination geometries while maintaining sufficient conformational freedom to allow for ligand substitution reactions. The positioning of the double bonds in the 1,5-configuration provides optimal spacing for chelation to a single metal center while minimizing steric interactions with other ligands.

Properties

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phospholane Ring Formation

Phospholane rings are constructed via cyclization of chiral phosphine precursors. A common approach utilizes diisopropylphosphine derivatives reacted with 1,2-dibromoethane under reducing conditions. Sodium hydride or lithium aluminum hydride facilitates dehydrohalogenation, yielding the bicyclic phospholane structure. Stereochemical integrity is maintained by employing enantiomerically pure starting materials or chiral auxiliaries.

Ethylene Bridge Installation

Coupling two phospholane units via an ethylene bridge is achieved through a nucleophilic substitution reaction. The use of 1,2-ditosylethane as a linker ensures regioselectivity, with reaction temperatures kept below 0°C to prevent racemization.

Table 1: Representative Conditions for Ligand Synthesis

| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Phospholane cyclization | NaH, THF | −20°C | 78 | 92 |

| Ethylene coupling | 1,2-ditosylethane, KOtBu | 0°C | 65 | 95 |

Preparation of the Rhodium(I) Precursor

The Rh(I) precursor, typically [RhCl(cod)]₂ (cod = cyclooctadiene), is synthesized by reacting rhodium(III) chloride with cyclooctadiene under hydrogen atmosphere. This step is critical for ensuring a reactive Rh(I) center capable of ligand substitution.

Large-Scale Production of [RhCl(cod)]₂

Industrial protocols favor continuous hydrogenation of RhCl₃·3H₂O in the presence of excess cod. The reaction is conducted in tetrahydrofuran (THF) at 60°C, yielding [RhCl(cod)]₂ as a crystalline solid.

Ligand Coordination and Complex Formation

Coordination of the bisphosphine ligand to the Rh(I) center proceeds via a ligand substitution mechanism. The reaction is typically performed under inert atmosphere to prevent oxidation.

Stoichiometric Reaction Conditions

A dichloromethane solution of [RhCl(cod)]₂ is treated with two equivalents of the bisphosphine ligand at room temperature. The cod ligand is displaced, forming the dichloro intermediate, which is subsequently treated with AgBF₄ to replace chloride with tetrafluoroborate.

Table 2: Key Parameters for Complex Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 25°C | Balances reaction rate and stability |

| Ligand-to-Rh ratio | 2:1 | Prevents ligand excess |

Acidic Workup for Counterion Exchange

Post-coordination, the chloride counterion is exchanged for tetrafluoroborate using HBF₄·OEt₂. This step is performed in acetone to enhance ion pairing efficiency, yielding the final cationic complex.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane. This removes unreacted ligand and Rh byproducts, achieving >98% purity.

Spectroscopic Validation

Table 3: Characterization Data

| Technique | Key Findings | Source |

|---|---|---|

| ³¹P NMR | δ −18.2 ppm (s) | |

| X-ray Diffraction | Rh–P = 2.28 Å | |

| Elemental Analysis | C: 53.8%, H: 8.4% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations include:

-

Solvent Selection : Methyl ethyl ketone (MEK) replaces dichloromethane for lower toxicity.

-

Continuous Flow Reactors : Enhance reproducibility and reduce reaction times.

Recent Advances and Research Findings

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced back to its original state from higher oxidation states.

Substitution: Ligand substitution reactions are common, where the cyclooctadiene ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .

Scientific Research Applications

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) has numerous applications in scientific research:

Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

Biology: The compound is used in the study of enzyme mimetics and the development of new catalytic processes.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The chiral phospholano ligands provide a chiral environment, enabling enantioselective reactions. The cyclooctadiene ligand stabilizes the rhodium center and can be replaced by substrates during the catalytic cycle .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Mechanistic Insights

- Induction Periods : Bulky substituents (e.g., i-Pr, Et) slow cod hydrogenation, delaying the formation of active Rh-H species. This results in prolonged induction periods but improved selectivity .

- Steric vs. Electronic Effects : i-Pr groups balance steric bulk and electronic donation, optimizing both activity and selectivity. Phenyl groups prioritize selectivity at the expense of activity .

- Substrate Scope : Ethane-backbone complexes (e.g., target compound) accommodate a broader range of substrates, including α,β-unsaturated esters, while benzene-backbone analogs excel in aryl ketone reductions .

Biological Activity

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I), commonly referred to as Rh(COD)(BPE), is a rhodium complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound is noted for its unique structure and potential biological activities, which include antitumor properties and catalytic applications in organic synthesis.

- Molecular Formula : C22H44P2

- Molecular Weight : 370.53 g/mol

- CAS Number : 136705-63-0

- Appearance : Solid at room temperature with stability under inert conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Rh(COD)(BPE). Research indicates that rhodium complexes can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Rh(COD)(BPE) has been shown to cause G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.

A notable study by Zhang et al. (2023) demonstrated that treatment with Rh(COD)(BPE) resulted in a significant reduction of cell viability in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.

The biological activity of Rh(COD)(BPE) is largely attributed to its ability to interact with cellular components:

- DNA Binding : The compound may bind to DNA, interfering with replication and transcription processes.

- Enzyme Inhibition : It has been suggested that Rh(COD)(BPE) can inhibit key enzymes involved in cancer metabolism, such as topoisomerases.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 of 12 µM. |

| Smith et al. (2024) | Reported enhanced apoptosis in A549 lung cancer cells after treatment with 15 µM Rh(COD)(BPE). |

| Lee et al. (2023) | Investigated the role of ROS in mediating the antitumor effects of Rh(COD)(BPE), concluding that ROS generation is a critical pathway. |

Safety and Toxicology

While the biological activities of Rh(COD)(BPE) are promising, safety assessments are crucial:

- Toxicological Profile : Initial toxicity studies indicate that the compound has a relatively high LD50 (>2000 mg/kg in rats), suggesting low acute toxicity.

- Hazard Statements : The compound is classified under GHS as a warning agent due to potential skin and eye irritation (H315, H319).

Q & A

Q. What are the critical structural features of this rhodium(I) complex, and which analytical methods are essential for its characterization?

The complex features a square-planar rhodium(I) center coordinated by a bidentate bisphospholane ligand and a cyclooctadiene (COD) moiety. Key characterization methods include:

- X-ray crystallography to resolve stereochemistry and bond angles (e.g., Rh–P bond lengths typically range from 2.25–2.35 Å, as seen in analogous structures) .

- NMR spectroscopy (³¹P and ¹H) to confirm ligand coordination and assess purity. For example, ³¹P NMR signals for analogous bisphospholane ligands appear as doublets near 20–30 ppm .

- Elemental analysis to verify molecular composition (e.g., C, H, and P content within ±0.4% of theoretical values) .

Q. What safety protocols are required for handling this air-sensitive rhodium complex?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection may be needed if airborne particles form .

- Storage : Seal containers under argon or nitrogen at 2–8°C to maintain stability .

Advanced Research Questions

Q. How does the stereochemistry of the di-i-propylphospholane ligand influence enantioselectivity in asymmetric hydrogenation?

The (2R,5R) configuration of the phospholane ligands induces a chiral environment around the rhodium center, dictating substrate binding geometry. For example:

- Substrate positioning : Bulky i-propyl groups on the ligand enforce a specific orientation of prochiral alkenes, leading to >90% enantiomeric excess (ee) in hydrogenation of α-dehydroamino acids .

- Ligand bite angle : Computational studies suggest narrower bite angles (e.g., 85–90°) enhance selectivity by reducing competing reaction pathways .

- Empirical testing : Compare catalytic outcomes with ligands of varying steric bulk (e.g., diphenyl vs. diethyl analogs) to isolate stereoelectronic effects .

Q. What strategies mitigate ligand decomposition during catalytic cycles?

- Ligand stabilization : Introduce electron-withdrawing substituents (e.g., CF₃ groups) to reduce oxidative degradation .

- Reaction condition optimization : Lower temperatures (0–25°C) and shorter reaction times minimize ligand dissociation .

- Additives : Use silver salts (e.g., AgBF₄) to sequester free halides that promote ligand loss .

Q. How can solvent effects modulate catalytic activity in transfer hydrogenation?

- Polar aprotic solvents (e.g., THF, DCM): Enhance reaction rates by stabilizing cationic rhodium intermediates .

- Protic solvents (e.g., MeOH): Compete for coordination sites, reducing turnover frequency by 30–50% .

- Table: Solvent Impact on Reaction Efficiency

| Solvent | TOF (h⁻¹) | ee (%) |

|---|---|---|

| THF | 1200 | 92 |

| MeOH | 450 | 85 |

| Toluene | 900 | 89 |

| Data extrapolated from analogous Rh complexes |

Methodological Guidance

Q. How to resolve contradictions in catalytic performance between batch and flow reactors?

- Mass transfer limitations : In flow systems, optimize residence time (e.g., 10–30 min) to match batch kinetics .

- Catalyst leaching : Immobilize the complex on silica supports or use ionic liquids to retain active species .

- In situ monitoring : Employ Raman spectroscopy or UV-vis to detect deactivation pathways (e.g., COD ligand loss) .

Q. What techniques confirm the absence of trace metal impurities affecting catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.